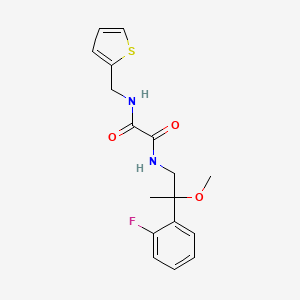
N2,N2-dimethyl-N4-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-dimethyl-N4-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride, commonly known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a member of the triazine family, which are heterocyclic compounds that contain three nitrogen atoms in their ring structure. DMT has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood, but it is thought to involve interactions with various neurotransmitter systems in the brain. DMT has been found to have effects on serotonin receptors, including the 5-HT2A receptor. It has also been found to have effects on dopamine receptors, including the D2 receptor. These interactions are thought to be responsible for the range of biochemical and physiological effects observed with DMT.
Biochemical and Physiological Effects:
DMT has a range of biochemical and physiological effects, which have made it a valuable tool for researchers in various fields. It has been found to have effects on neurotransmitter systems, including serotonin and dopamine. It has also been found to have effects on various physiological processes, including blood pressure and heart rate. DMT has also been found to have effects on the immune system, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for use in lab experiments. It is a potent compound, which allows for the use of small amounts in experiments. It also has a relatively short half-life, which allows for the rapid onset and offset of its effects. However, there are also limitations to the use of DMT in lab experiments. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It is also a controlled substance, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on DMT. One area of interest is its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential use as a tool for understanding the neural basis of consciousness. Further research is also needed to fully understand the mechanism of action of DMT and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
DMT can be synthesized using a variety of methods, including the reaction of 2-propylphenylamine with cyanuric chloride, followed by reduction with sodium borohydride. Other methods include the reaction of 2-propylphenylamine with triphosgene, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
DMT has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for researchers in various fields. DMT has been used in studies of the central nervous system, where it has been found to have effects on neurotransmitter systems, including serotonin and dopamine. It has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-N,2-N-dimethyl-4-N-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6.ClH/c1-4-7-10-8-5-6-9-11(10)16-13-17-12(15)18-14(19-13)20(2)3;/h5-6,8-9H,4,7H2,1-3H3,(H3,15,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINIMANAGCJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC2=NC(=NC(=N2)N)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
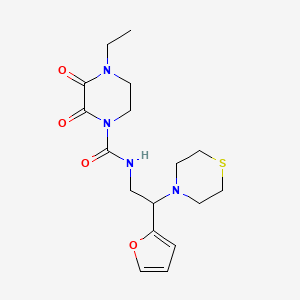
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
![1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol](/img/structure/B2648861.png)
![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2648864.png)
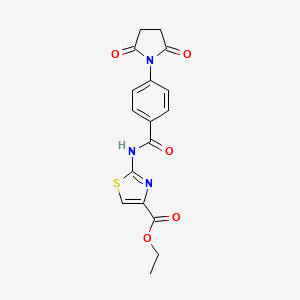
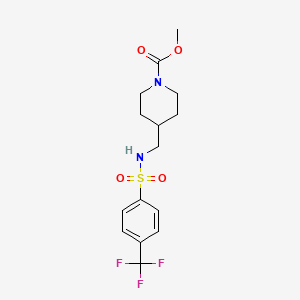
![3,4-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2648870.png)
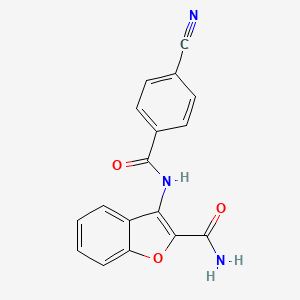
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)

